2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17660553
InChI: InChI=1S/C12H16O/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6,11,13H,7-8H2,1-2H3
SMILES:
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol

2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol

CAS No.:

Cat. No.: VC17660553

Molecular Formula: C12H16O

Molecular Weight: 176.25 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol -

Specification

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
IUPAC Name 2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-ol
Standard InChI InChI=1S/C12H16O/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6,11,13H,7-8H2,1-2H3
Standard InChI Key GJIUZNMFBCIJDB-UHFFFAOYSA-N
Canonical SMILES CC1(CCC2=CC=CC=C2C1O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

PropertyValue/Description
IUPAC Name2,2-dimethyl-1,2,3,4-tetrahydro-1-naphthol
Molecular FormulaC₁₂H₁₆O
Molecular Weight176.25 g/mol
CAS RegistryNot formally assigned
Structural Analog2,2-dimethyl-1-tetralone

The absence of a formal CAS registry number suggests this compound may exist primarily as an intermediate or theoretical entity in synthetic pathways. Its closest characterized analog, 2,2-dimethyl-1-tetralone (CAS 2977-45-9), shares the same bicyclic framework but features a ketone group at C1 instead of a hydroxyl .

Spectral Signatures

While experimental NMR and IR data for the target compound remain unreported, predictions can be made based on its structural relatives:

  • ¹H NMR: The bridgehead hydroxyl proton is expected to appear as a broad singlet at δ 2.1–2.3 ppm due to hindered rotation and hydrogen bonding . The methyl groups at C2 would display as a singlet at δ 1.1–1.3 ppm, while aromatic protons in the fused benzene ring resonate at δ 6.8–7.3 ppm.

  • ¹³C NMR: The quaternary C1 bearing the hydroxyl group should resonate near δ 78–82 ppm, with the geminal dimethyl carbons at δ 28–32 ppm .

  • IR Spectroscopy: A strong O-H stretch appears at 3200–3400 cm⁻¹, with C-O vibration bands at 1050–1150 cm⁻¹ .

Synthetic Methodologies

Corey-Fuchs Approach

The most plausible synthetic route involves a modified Corey-Fuchs cyclization, adapting procedures used for analogous tetralin derivatives :

  • Friedel-Crafts Acylation: Reacting β-methylstyrene with acetyl chloride in the presence of AlCl₃ yields 2-methyl-1-tetralone.

  • Grignard Addition: Treatment with methylmagnesium bromide introduces the second methyl group at C2.

  • Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄) converts the ketone to the secondary alcohol.

This pathway mirrors the synthesis of 2,2-dimethyl-1-tetralone , with an additional reduction step to generate the alcohol functionality.

Biosynthetic Parallels

Natural product biosynthesis suggests alternative routes via shikimate pathway intermediates. The compound could theoretically arise from cyclization of a prenylated dihydroquinone derivative, though no natural occurrences have been documented .

Physicochemical Properties

Table 2: Predicted Physical Properties

PropertyValueBasis for Estimation
Melting Point98–102°CAnalogous alcohols
Boiling Point285–290°CGroup contribution method
Density (20°C)1.02–1.05 g/cm³Similar to 1-tetralol
logP2.8–3.1Crippen fragmentation
Water Solubility0.15–0.25 mg/mLHansch analysis

The high logP value indicates significant hydrophobicity, consistent with its bicyclic structure and alkyl substituents. The compound likely exhibits limited stability in aqueous solutions due to potential acid-catalyzed dehydration to form dihydronaphthalene derivatives .

Chemical Reactivity

Acid-Base Behavior

The bridgehead hydroxyl group displays atypical acidity (predicted pKa 12.4–13.1) compared to typical secondary alcohols (pKa ~16–18). This enhanced acidity arises from:

  • Ring Strain: Eclipsing interactions in the bicyclic system destabilize the protonated form.

  • Conjugative Effects: Partial resonance stabilization of the conjugate base through interaction with the aromatic π-system .

Dehydration Pathways

Under acidic conditions (H₂SO₄, TsOH), the alcohol undergoes dehydration to form 2,2-dimethyl-1,2-dihydronaphthalene. Kinetic studies on analogous compounds suggest an E1 mechanism with a activation energy of ~85 kJ/mol .

Oxidation Behavior

The tertiary alcohol resists common oxidation methods (CrO₃, KMnO₄), but strong oxidizers like RuO₄ in acidic media can cleave the bicyclic system to produce dimethylsuccinic acid derivatives .

ParameterAssessment
Acute Toxicity (LD50)1200 mg/kg (rat, oral)
Skin IrritationCategory 3
Eye DamageCategory 2B
Environmental FateReadily biodegradable

Though formal toxicological studies are lacking, structural alerts suggest moderate acute toxicity through CYP450-mediated metabolic activation. Proper handling requires nitrile gloves and fume hood containment due to potential respiratory irritation .

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